5-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3/c1-27-18-8-4-14(21)12-16(18)20(26)23-10-11-28-19-9-7-17(24-25-19)13-2-5-15(22)6-3-13/h2-9,12H,10-11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIAIWCSGORBLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzamide, with the CAS number 920365-04-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies.
- Molecular Formula : C20H17ClFN3O3
- Molecular Weight : 401.8 g/mol
- Structure : The compound features a chloro group, a methoxy group, and a pyridazine moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The presence of the chloro and methoxy groups may enhance binding affinity to specific enzymes, potentially inhibiting their activity.
- Receptor Interaction : The pyridazine structure suggests possible interactions with neurotransmitter receptors or other signaling pathways.
- Signal Transduction Modulation : The compound may influence intracellular signaling cascades, affecting cell proliferation and apoptosis.
Anticancer Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance:
- Case Study : A related compound was tested against human non-small cell lung cancer (A549) cells, showing an IC50 value of 0.46 µM, indicating potent inhibitory effects compared to standard treatments like 5-fluorouracil (IC50 = 4.98 µM) .
Antioxidant and Anti-inflammatory Effects
Compounds in the same chemical class have also demonstrated antioxidant and anti-inflammatory properties:
- Mechanism : These compounds may scavenge free radicals and inhibit pro-inflammatory cytokines, contributing to their therapeutic potential in various inflammatory diseases.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of related compounds:
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 6l | A549 (lung cancer) | 0.46 | Induces apoptosis via mitochondrial pathways |
| Compound 6k | A549 (lung cancer) | 3.14 | Similar apoptotic effects as above |
| Control (5-FU) | A549 (lung cancer) | 4.98 | Standard chemotherapy agent |
These findings suggest that modifications in the chemical structure can significantly influence biological outcomes.
In Vivo Studies
While in vitro results are promising, further research is needed to validate these effects in vivo. Animal models will help elucidate pharmacokinetics, bioavailability, and potential side effects.
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Glibenclamide (Glyburide)
- Structure: 5-Chloro-N-(2-((4-((cyclohexylamino)carbonyl)sulfamoyl)phenyl)ethyl)-2-methoxybenzamide .
- Key Differences :
- Replaces the pyridazine group with a sulfonylurea bridge and cyclohexylcarbamoyl group.
- Molecular weight: 494.00 g/mol (vs. ~428 g/mol for the target compound).
- Properties :
(b) BF38498 (5-Chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide)
- Structure : Pyridazine linked to a thiophene sulfonamide .
- Key Differences :
- Thiophene sulfonamide replaces the benzamide core.
- Molecular weight: 420.94 g/mol.
- Properties :
- Likely targets ion channels or enzymes via sulfonamide interactions.
(c) Example 284 (EP 3 532 474 B1)
- Structure : Benzamide with trifluoropropyl and triazolo-pyridine substituents .
- Key Differences :
- Trifluoropropyl and triazolo groups enhance lipophilicity and metabolic resistance.
- Properties :
- Designed for high-affinity binding to undisclosed targets, possibly kinases or proteases.
(d) Metoclopramide Impurity A (4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide)
- Structure: Diethylaminoethyl chain and acetylamino substituent .
- Key Differences: Polar diethylamino group improves water solubility.
- Properties :
- Solubility: Higher than glyburide due to ionizable amine.
Physicochemical and Pharmacological Comparison
Key Findings from Structural Analysis
Role of Fluorine: The 4-fluorophenyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to non-halogenated analogs .
Pyridazine vs.
Solubility Trends : Compounds with ionizable groups (e.g., metoclopramide impurity) exhibit better aqueous solubility, whereas hydrophobic substituents (e.g., trifluoropropyl in Example 284) reduce it .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzamide, and how can reaction conditions be tailored to improve yield?
- Methodology : Begin with a nucleophilic substitution to attach the pyridazine-ether moiety to the ethyl backbone. Use alkaline conditions (e.g., K₂CO₃/DMF) to facilitate ether formation, as seen in similar pyridazine intermediates . Subsequent amidation can employ coupling reagents like DCC/HOBt at low temperatures (−50°C) to minimize side reactions, as demonstrated in benzamide syntheses . Optimize solvent polarity (e.g., THF vs. DCM) and stoichiometry to enhance purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodology : Use ¹H/¹³C NMR to confirm substituent positions on the benzamide and pyridazine rings. For example, the methoxy group (δ ~3.8 ppm) and fluorophenyl protons (δ ~7.2–7.8 ppm) should show distinct splitting patterns . HPLC-MS (C18 column, acetonitrile/water gradient) ensures purity >98%, while FT-IR verifies amide C=O stretching (~1650 cm⁻¹) . Cross-reference with computational models (e.g., DFT for vibrational modes) to resolve ambiguities.
Q. What purification strategies mitigate common byproducts during synthesis?
- Methodology : After amidation, use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate unreacted starting materials. Recrystallization from methanol/water mixtures improves crystallinity, as seen in structurally related benzamides . For persistent impurities, consider pH-selective extraction (e.g., acid-base partitioning) based on the compound’s pKa (~4–5 for the amide group).
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what validation experiments are critical?
- Methodology : Perform molecular docking (AutoDock Vina) against hypothesized targets (e.g., bacterial enzymes like PFOR ). Use MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns. Validate with surface plasmon resonance (SPR) to measure binding kinetics (KD values) and compare with computational predictions. Adjust force field parameters to account for fluorine’s electronegativity .
Q. What strategies resolve contradictions in biological activity data across different assays (e.g., antimicrobial vs. cytotoxicity results)?
- Methodology : Conduct dose-response curves in multiple cell lines (e.g., HEK293 for cytotoxicity, S. aureus for antimicrobial activity). Use synchrotron XRD to confirm compound stability under assay conditions, as degradation products may skew results . Apply metabolomics (LC-MS) to identify off-target interactions or metabolic byproducts influencing discrepancies .
Q. How does the fluorophenyl-pyridazine moiety influence the compound’s pharmacokinetic profile, and what modifications could enhance bioavailability?
- Methodology : Assess logP (shake-flask method) to evaluate lipophilicity. Introduce polar groups (e.g., hydroxyl or amine) via substituent modifications while monitoring metabolic stability in liver microsomes. Compare with analogs lacking the fluorophenyl group to isolate its contribution to half-life and tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
